Home > Products > Screening Compounds P88937 > Desmethyl dabrafenib
Desmethyl dabrafenib - 1195765-47-9

Desmethyl dabrafenib

Catalog Number: EVT-1716482
CAS Number: 1195765-47-9
Molecular Formula: C22H18F3N5O2S2
Molecular Weight: 505.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Desmethyl dabrafenib is a significant metabolite of dabrafenib, a targeted therapy primarily used in the treatment of certain types of melanoma and other cancers characterized by mutations in the BRAF gene. Dabrafenib functions as a selective inhibitor of the BRAF V600E mutation, which is implicated in the oncogenic signaling pathways that promote tumor growth. Desmethyl dabrafenib arises through metabolic processes, particularly through the decarboxylation of carboxy-dabrafenib, and plays a role in understanding the pharmacokinetics and therapeutic efficacy of dabrafenib.

Source

Desmethyl dabrafenib is derived from dabrafenib, a compound developed by GlaxoSmithKline and marketed under the brand name Tafinlar. The primary pathway for its formation involves oxidative metabolism, predominantly mediated by cytochrome P450 enzymes such as CYP2C8 and CYP3A4 .

Classification

Desmethyl dabrafenib can be classified as:

  • Type: Small molecule
  • Group: Metabolite
  • Chemical Classification: Organic compound, specifically a substituted aniline derivative.
Synthesis Analysis

Methods

The synthesis of desmethyl dabrafenib occurs through metabolic processes rather than traditional synthetic chemistry. The primary route is via the decarboxylation of carboxy-dabrafenib, which itself is an oxidation product of hydroxy-dabrafenib. This conversion is pH-dependent and can occur non-enzymatically under acidic conditions .

Technical Details

  1. Starting Material: Hydroxy-dabrafenib.
  2. Intermediate: Carboxy-dabrafenib.
  3. Reaction Conditions: The conversion to desmethyl dabrafenib typically requires acidic conditions to facilitate decarboxylation.
  4. Enzymatic Involvement: While primarily non-enzymatic, some metabolic pathways may involve enzymatic catalysis under specific physiological conditions.
Molecular Structure Analysis

Structure

Desmethyl dabrafenib retains much of the structural integrity of its parent compound but lacks the methyl group at the nitrogen atom in its structure. Its chemical formula is C22H18F3N5O2SC_{22}H_{18}F_{3}N_{5}O_{2}S, reflecting its status as a derivative of dabrafenib.

Data

  • Molecular Weight: Approximately 519.56 g/mol.
  • Chemical Formula: C22H18F3N5O2SC_{22}H_{18}F_{3}N_{5}O_{2}S.
  • Structural Features: Contains a thiazole ring and multiple fluorine substituents that are critical for its biological activity.
Chemical Reactions Analysis

Reactions

Desmethyl dabrafenib participates in various metabolic reactions, primarily as a substrate for further enzymatic transformations or as an inactive metabolite. Key reactions include:

  1. Formation from Carboxy-Dabrafenib:
    • Reaction Type: Decarboxylation.
    • Conditions: Acidic pH facilitates this reaction.
  2. Potential Further Metabolism:
    • Desmethyl dabrafenib may undergo additional metabolic transformations, although these are less characterized than those of its parent compound.

Technical Details

The half-life of desmethyl dabrafenib is longer than that of its parent compound, indicating potential accumulation in systemic circulation .

Mechanism of Action
  1. Inhibition Mechanism: Dabrafenib inhibits mutant BRAF kinases, disrupting downstream signaling pathways involved in cell proliferation and survival.
  2. Role of Metabolites: The presence of metabolites like desmethyl dabrafenib can influence the pharmacodynamics and therapeutic outcomes by modulating drug levels or effects indirectly.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid powder.
  • Solubility: Soluble in organic solvents; limited solubility in water.

Chemical Properties

  • Stability: Stable under normal storage conditions but sensitive to light and moisture.
  • pH Sensitivity: The formation of desmethyl dabrafenib is pH-dependent, emphasizing the importance of physiological conditions on drug metabolism.
Applications

Desmethyl dabrafenib primarily serves as a metabolite marker in pharmacokinetic studies to assess the metabolism and excretion profiles of dabrafenib in clinical settings. Understanding its levels can help optimize dosing strategies for patients undergoing treatment with dabrafenib, especially considering interindividual variability in drug metabolism .

Metabolic Significance of Desmethyl Dabrafenib in Targeted Cancer Therapy

Role as a Pharmacologically Active Metabolite of Dabrafenib

Desmethyl dabrafenib (also designated as metabolite M8) is a principal bioactive metabolite generated through the sequential biotransformation of the BRAF inhibitor dabrafenib. The metabolic pathway involves cytochrome P450 (CYP)-mediated oxidation of dabrafenib’s t-butyl group, forming hydroxy-dabrafenib (M7), which undergoes further oxidation to carboxy-dabrafenib (M4). Carboxy-dabrafenib subsequently undergoes a pH-dependent non-enzymatic decarboxylation to yield desmethyl dabrafenib [1] [3] [5]. This metabolic cascade is quantitatively significant, accounting for approximately 48% of the administered dabrafenib dose via oxidative pathways. Following a single 95 mg radiolabeled dabrafenib dose in cancer patients, desmethyl dabrafenib accounted for 3% of total plasma radioactivity (as measured by AUC), with its formation rate limited by the precursor carboxy-dabrafenib's slower elimination kinetics [5].

A critical pharmacokinetic characteristic of desmethyl dabrafenib is its extended terminal half-life (≈21–22 hours) compared to dabrafenib (≈8 hours) and hydroxy-dabrafenib (≈10 hours). This prolonged circulation enables sustained target engagement despite the parent drug's rapid clearance. Crucially, desmethyl dabrafenib retains potent inhibitory activity against BRAF^V600E^ kinase, confirmed in preclinical biochemical and cellular assays [3] [7]. Its formation represents a metabolic activation step, transforming dabrafenib into a therapeutically relevant, longer-lived effector molecule within the RAF/MEK/ERK pathway [5].

Table 1: Key Pharmacokinetic Parameters of Dabrafenib and Desmethyl Dabrafenib

ParameterDabrafenibHydroxy-dabrafenib (M7)Carboxy-dabrafenib (M4)Desmethyl dabrafenib (M8)
Mean Terminal Half-life (h)8102122
% Plasma Radioactivity (AUC)118543
Primary Elimination RouteBiliary/FecalBiliary/FecalBiliary/Fecal/UrinaryBiliary/Fecal
Enzymatic InvolvementCYP2C8/CYP3A4CYP3A4Non-enzymatic decarboxylationCYP3A4 (further oxidation)

Contribution to BRAF/MEK Pathway Inhibition Efficacy

Desmethyl dabrafenib significantly contributes to the overall anti-tumor efficacy observed with dabrafenib therapy, particularly during chronic dosing. Mechanistically Coupled Pharmacokinetic (MCPK) modeling predicts an 8-fold accumulation of desmethyl dabrafenib (and its precursor carboxy-dabrafenib) at steady-state concentrations following four weeks of dabrafenib dosing (150 mg twice daily) [4] [9]. This accumulation results from its long half-life and continuous formation from circulating carboxy-dabrafenib. Consequently, desmethyl dabrafenib contributes substantially to sustained RAF kinase inhibition even during trough periods of parent drug concentrations.

While precise quantification of its contribution in humans is complex, in vitro studies confirm that desmethyl dabrafenib retains significant affinity for BRAF^V600E^. Its biochemical potency, though potentially lower than dabrafenib, remains within a therapeutically relevant range. Critically, its persistence ensures continuous suppression of the MAPK pathway. This is evidenced by pharmacodynamic studies showing sustained reductions in phosphorylated ERK (pERK) in BRAF^V600E^-mutant tumor cells exposed to dabrafenib, correlating with the time course of desmethyl dabrafenib accumulation [4] [7] [9]. The metabolite's activity helps mitigate potential efficacy loss due to dabrafenib's auto-induction of CYP3A4/CYP2C9, which reduces parent drug exposure over time [7] [9]. Furthermore, in combination regimens with the MEK inhibitor trametinib, desmethyl dabrafenib contributes to the synergistic blockade of the MAPK pathway, enhancing overall anti-proliferative effects and delaying resistance emergence observed in basket trials like ROAR [8].

Table 2: Comparative BRAF Inhibitory Activity (Representative In Vitro Data)

CompoundReported IC₅₀ vs. BRAF^V600E^ (nM)*Relative Contribution to Pathway Inhibition at Steady-State
Dabrafenib0.4 - 0.8High (but exposure decreases over time due to auto-induction)
Hydroxy-dabrafenib (M7)1.0 - 5.0Moderate
Desmethyl dabrafenib (M8)5.0 - 20.0High (due to significant accumulation)
Note: IC₅₀ values are illustrative ranges based on cell-free or cellular assays; precise values may vary by assay system.

Comparative Metabolic Activation Across Tumor Microenvironments

The formation and stability of desmethyl dabrafenib are significantly influenced by factors intrinsic to the tumor microenvironment (TME), leading to inter- and intra-tumoral heterogeneity in its metabolic activation. Two primary factors govern this variability:

  • CYP Enzyme Expression: The initial oxidative steps forming hydroxy- and carboxy-dabrafenib are mediated primarily by hepatic CYP3A4 and CYP2C8. However, extrahepatic expression of these enzymes, documented in various tumor types (e.g., non-small cell lung cancer, colorectal cancer, gliomas), allows for localized intratumoral metabolism of dabrafenib [7]. Tumors exhibiting higher CYP3A4/CYP2C8 expression may generate desmethyl dabrafenib more efficiently directly within the TME, potentially enhancing local pathway inhibition. Conversely, tumors with low CYP expression may rely more heavily on systemic hepatic generation of the active metabolite.
  • pH-Dependent Decarboxylation: The conversion of carboxy-dabrafenib to desmethyl dabrafenib is a non-enzymatic process critically dependent on local pH. This reaction is markedly accelerated under acidic conditions (pH < 7), which are a hallmark of many solid tumors due to the Warburg effect and inadequate perfusion [1] [3] [5]. In vitro studies demonstrate significantly faster conversion rates at pH 6.0 compared to physiological pH 7.4. Consequently, the acidic TME acts as a catalyst, promoting the local generation of pharmacologically active desmethyl dabrafenib from its circulating carboxylated precursor. This pH sensitivity suggests that desmethyl dabrafenib formation, and hence BRAF inhibition, may be more pronounced within hypoxic/acidic tumor regions compared to well-perfused areas or normal tissues.

Variability in tumor perfusion, which affects both oxygen levels and the delivery of precursor metabolites (carboxy-dabrafenib), further modulates this process. Tumors with poor perfusion may exhibit both lower pH (accelerating decarboxylation) and potentially reduced delivery of carboxy-dabrafenib, creating a complex interplay influencing the intratumoral concentration of active desmethyl metabolite [4] [7].

Table 3: Factors Influencing Desmethyl Dabrafenib Formation Across Tumor Types

FactorImpact on Desmethyl Dabrafenib (M8)Tumor Types with Potential Enhanced Impact
High CYP3A4 ExpressionIncreased local formation of precursors (M7, M4), potentially leading to higher M8Hepatocellular Carcinoma (HCC), Gastrointestinal Cancers
Acidic Microenvironment (Low pH)Accelerated non-enzymatic conversion of carboxy-dabrafenib (M4) to M8Solid Tumors (e.g., Melanoma, NSCLC, Glioblastoma), especially hypoxic regions
Variable PerfusionAlters delivery of precursor (M4); Hypoxia lowers pH furtherTumors with necrotic cores or irregular vasculature

Properties

CAS Number

1195765-47-9

Product Name

Desmethyl dabrafenib

IUPAC Name

N-[3-[5-(2-aminopyrimidin-4-yl)-2-propan-2-yl-1,3-thiazol-4-yl]-2-fluorophenyl]-2,6-difluorobenzenesulfonamide

Molecular Formula

C22H18F3N5O2S2

Molecular Weight

505.5 g/mol

InChI

InChI=1S/C22H18F3N5O2S2/c1-11(2)21-29-18(19(33-21)16-9-10-27-22(26)28-16)12-5-3-8-15(17(12)25)30-34(31,32)20-13(23)6-4-7-14(20)24/h3-11,30H,1-2H3,(H2,26,27,28)

InChI Key

MQEHPCURISZMGR-UHFFFAOYSA-N

SMILES

CC(C)C1=NC(=C(S1)C2=NC(=NC=C2)N)C3=C(C(=CC=C3)NS(=O)(=O)C4=C(C=CC=C4F)F)F

Canonical SMILES

CC(C)C1=NC(=C(S1)C2=NC(=NC=C2)N)C3=C(C(=CC=C3)NS(=O)(=O)C4=C(C=CC=C4F)F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.